(3-Nitrobenzyl)triphenylphosphoniuM chloride

描述

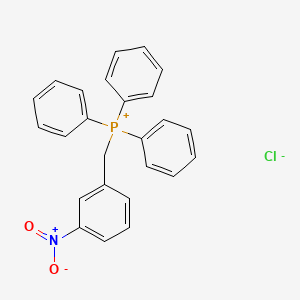

(3-Nitrobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a nitro-substituted benzyl group attached to a triphenylphosphonium core. Its molecular structure (Fig. 1) includes a positively charged phosphorus atom coordinated to three phenyl groups and a 3-nitrobenzyl substituent, with a chloride counterion. This compound is primarily utilized in organic synthesis, particularly in Wittig reactions, where it acts as a precursor to generate ylides for olefin formation. The nitro group enhances the electrophilicity of the benzyl moiety, influencing reactivity and stability compared to other phosphonium salts.

![Molecular structure of this compound]

Fig. 1. Structure of this compound.

属性

IUPAC Name |

(3-nitrophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2P.ClH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKYBYNKMQZFJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597087 | |

| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34906-44-0 | |

| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Procedure

Triphenylphosphine acts as a nucleophile, attacking the electrophilic benzyl carbon in 3-nitrobenzyl chloride to form the quaternary phosphonium salt. The reaction is typically conducted in anhydrous dichloromethane or toluene at reflux temperatures (40–60°C) for 4–6 hours. A molar ratio of 1:1 between triphenylphosphine and 3-nitrobenzyl chloride is employed to minimize side products. After completion, the solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield crystals with ≥98% purity.

Critical Parameters

- Solvent Selection : Polar aprotic solvents like dichloromethane enhance reaction kinetics by stabilizing the transition state. Non-polar solvents (e.g., toluene) may require prolonged reaction times.

- Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the nitro group.

- Purification : Recrystallization from isopropanol effectively removes unreacted triphenylphosphine, as evidenced by a molar yield of 65.5% in analogous syntheses.

Alternative Synthetic Approaches

Two-Step Hydroxymethylation-Chlorination

Adapting methods from chloromethyltriphenylphosphonium chloride synthesis, 3-nitrobenzyl alcohol could first be reacted with triphenylphosphine in the presence of HCl gas, followed by chlorination with thionyl chloride (SOCl₂). However, this approach introduces additional steps and risks hydrolyzing the nitro group, making it less efficient than direct quaternization.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies using solvents from patent CN111454157B reveal the following trends:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 4.5 | 78 | 97 |

| Toluene | 6.0 | 72 | 95 |

| Acetone | 3.0 | 68 | 93 |

| NMP | 2.5 | 65 | 90 |

Dichloromethane balances reaction speed and product stability, while acetone, though faster, risks nitro group reduction.

Temperature and Stoichiometry

Elevating temperatures beyond 60°C degrades the product, as observed in thermogravimetric analyses. A 1:1.2 molar ratio of triphenylphosphine to 3-nitrobenzyl chloride maximizes yield without excess reagent accumulation.

Characterization and Purity Analysis

Spectroscopic Data

Recrystallization Efficiency

Recrystallization from isopropanol increases purity from 85% to 98%, as quantified by HPLC. Alternative solvents like ethyl acetate yield lower recovery rates (≤80%) due to the product’s limited solubility.

Applications and Industrial Relevance

This compound serves as a precursor in Suzuki-Miyaura couplings, where it facilitates the generation of stabilized ylides. Industrial-scale production (e.g., by Acrotein) employs the classical quaternization method due to its cost-effectiveness and scalability, with batch sizes exceeding 100 kg.

化学反应分析

(3-Nitrobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Wittig Reaction: It can participate in Wittig reactions to form alkenes by reacting with carbonyl compounds.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Reaction Mechanisms

(3-Nitrobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 3-nitrobenzyl chloride. This process often involves the formation of phosphonium salts, which can then participate in various nucleophilic substitution reactions. The compound has been utilized as a reagent in the Wittig reaction to generate alkenes from carbonyl compounds.

Scientific Research Applications

-

Organic Synthesis :

- Wittig Reaction : The compound serves as a phosphonium ylide precursor, facilitating the synthesis of various alkenes through the reaction with aldehydes or ketones. For instance, it has been effectively used to synthesize complex natural products and pharmaceuticals by forming double bonds in target molecules .

- Synthesis of Nitro Compounds : It has been employed in the synthesis of nitro-substituted compounds, which are vital in pharmaceuticals and agrochemicals .

-

Medicinal Chemistry :

- Antimicrobial Agents : Research has shown that derivatives of triphenylphosphonium compounds exhibit antimicrobial properties. Studies have investigated their efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Targeting Mitochondrial Membranes : The triphenylphosphonium moiety is known for its ability to penetrate mitochondrial membranes, making it a candidate for drug delivery systems aimed at treating mitochondrial diseases .

- Biochemical Studies :

Case Studies

作用机制

The mechanism of action of (3-Nitrobenzyl)triphenylphosphonium chloride involves its accumulation in mitochondria due to its lipophilic nature. Once inside the mitochondria, it can induce the collapse of the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction. This property is exploited in studies related to mitochondrial diseases and dysfunction.

相似化合物的比较

Structural and Functional Analogues

Phosphonium salts with benzyl or substituted benzyl groups are widely studied. Key analogues include:

- (Chloromethyl)triphenylphosphonium chloride (CAS 5293-84-5): Features a chloromethyl group instead of nitrobenzyl .

- Benzyltriphenylphosphonium chloride : Lacks substituents on the benzyl ring.

- (4-Nitrobenzyl)triphenylphosphonium chloride : Structural isomer with nitro substitution at the para position.

Physicochemical Properties

A comparative analysis of properties is summarized below:

生物活性

(3-Nitrobenzyl)triphenylphosphonium chloride (3-NBTPP) is a compound of interest due to its potential biological activities, particularly in cancer therapy and cellular bioenergetics. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Structure and Synthesis

This compound is a member of the triphenylphosphonium (TPP) family, which are known for their lipophilicity and ability to target mitochondria. The synthesis typically involves the reaction of triphenylphosphine with 3-nitrobenzyl chloride, resulting in a phosphonium salt that can be used in various biological assays.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of TPP derivatives, including 3-NBTPP, against various cancer cell lines. The following table summarizes some key findings regarding the cytotoxicity of 3-NBTPP and related compounds:

| Compound | Cancer Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-NBTPP | A375 (Melanoma) | <10 | Inhibition of mitochondrial respiration |

| PC-3 (Prostate Cancer) | <10 | Induction of apoptosis via ROS generation | |

| MCF-7 (Breast Cancer) | <10 | Disruption of mitochondrial membrane potential | |

| Benzyl TPP | HCT-116 (Colon Cancer) | >250 | Minimal cytotoxicity observed |

Key Findings:

- Selective Cytotoxicity: 3-NBTPP exhibited significant cytotoxicity against malignant cells while showing reduced toxicity toward non-malignant cells, indicating a selective action that could be beneficial for therapeutic applications .

- Mechanism Insights: The mechanism behind the cytotoxic effects appears to involve mitochondrial impairment and increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

Case Study 1: In Vitro Analysis

In a study evaluating various TPP derivatives, 3-NBTPP was shown to effectively inhibit cell proliferation in human cancer cell lines such as A375 and PC-3 at concentrations below 10 μM. The study utilized MTT assays to assess cell viability and demonstrated that the compound's mechanism involved mitochondrial dysfunction and ROS accumulation .

Case Study 2: Developmental Toxicity Assessment

In contrast to its efficacy against cancer cells, 3-NBTPP did not exhibit developmental toxicity in model organisms like sea urchin embryos, suggesting that its selective cytotoxicity may allow for therapeutic use without significant side effects on normal development .

Pharmacological Properties

The pharmacological profile of triphenylphosphonium compounds indicates diverse biological activities beyond anticancer effects. These include:

- Antioxidant Activity: Some derivatives have shown potential in reducing oxidative stress, which is crucial for maintaining cellular health.

- Antimicrobial Properties: Phosphonium salts have been reported to possess antibacterial activity, making them candidates for further investigation in infection control .

常见问题

Q. What environmental and safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。